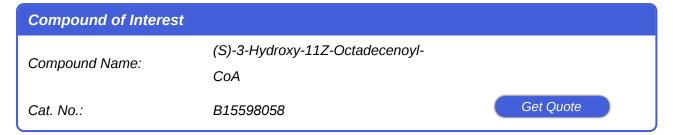


(S)-3-Hydroxy-11Z-Octadecenoyl-CoA molecular formula and exact mass

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An In-depth Technical Guide to (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a crucial intermediate in the mitochondrial β -oxidation of unsaturated fatty acids. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed plausible synthesis protocol, its established role in fatty acid metabolism, and explores its potential as a signaling molecule. This document is intended to serve as a valuable resource for researchers in lipidomics, metabolic diseases, and drug discovery.

Physicochemical Properties

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a complex molecule comprising a C18 monounsaturated fatty acyl chain with a hydroxyl group at the C-3 position and a cis double bond between C-11 and C-12, linked to a coenzyme A moiety.



Property	Value	Source
Molecular Formula	C39H68N7O18P3S	
Molecular Weight	1047.98 g/mol	
Exact Mass	~1047.36 Da	_

Synthesis of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA: A Plausible Chemoenzymatic Protocol

A specific, detailed synthesis protocol for **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is not readily available in the literature. However, based on established methods for the synthesis of similar long-chain 3-hydroxyacyl-CoA esters, a plausible chemoenzymatic approach is outlined below. This protocol involves the chemical synthesis of the **(S)-3-hydroxy-11Z-octadecenoic** acid precursor followed by its enzymatic conversion to the corresponding CoA thioester.

Stereoselective Synthesis of (S)-3-Hydroxy-11Z-octadecenoic Acid

This multi-step chemical synthesis aims to produce the fatty acid backbone with the correct stereochemistry at the hydroxyl group and the cis configuration of the double bond.

Materials:

- Commercially available starting materials for the synthesis of the C1-C10 and C11-C18 fragments.
- Reagents for Wittig reaction or other stereoselective olefination methods.
- Chiral reducing agents (e.g., Corey-Bakshi-Shibata catalyst) for stereoselective ketone reduction.
- Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:



- Synthesis of the C1-C10 Aldehyde Fragment: Prepare a 10-carbon aldehyde with a protected carboxylic acid at the C1 position.
- Synthesis of the C11-C18 Ylide Fragment: Prepare a phosphonium ylide from an 8-carbon alkyl halide corresponding to the C11-C18 portion of the target molecule.
- Wittig Reaction: React the C1-C10 aldehyde with the C11-C18 ylide under conditions that favor the formation of a Z (cis) double bond. This will yield a C18 fatty acid precursor with the desired 11Z double bond and a protected carboxylic acid.
- Deprotection and Oxidation: Deprotect the carboxylic acid and then introduce a ketone at the C-3 position through selective oxidation.
- Stereoselective Reduction: Employ a stereoselective reducing agent, such as the Corey-Bakshi-Shibata (CBS) catalyst, to reduce the C-3 ketone to the corresponding (S)-alcohol. This step is critical for establishing the correct stereochemistry.
- Purification: Purify the final product, (S)-3-hydroxy-11Z-octadecenoic acid, using column chromatography.

Enzymatic Conversion to (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

This step utilizes an acyl-CoA synthetase to attach the coenzyme A moiety to the synthesized fatty acid.

Materials:

- (S)-3-hydroxy-11Z-octadecenoic acid (from step 2.1)
- Coenzyme A (CoA)
- Acyl-CoA synthetase (e.g., from Pseudomonas species, which has broad substrate specificity)
- ATP



- MgCl2
- Buffer solution (e.g., Tris-HCl, pH 7.5)
- Reaction vessel and incubator

Methodology:

- Reaction Setup: In a reaction vessel, combine the buffer, (S)-3-hydroxy-11Z-octadecenoic acid, CoA, ATP, and MgCl2.
- Enzyme Addition: Initiate the reaction by adding the acyl-CoA synthetase.
- Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) for several hours.
- Monitoring: Monitor the progress of the reaction by techniques such as HPLC to observe the formation of the product.
- Purification: Purify the (S)-3-Hydroxy-11Z-Octadecenoyl-CoA product using reverse-phase HPLC.

Biological Role and Signaling Pathways Intermediate in Fatty Acid β-Oxidation

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a key intermediate in the mitochondrial β-oxidation of monounsaturated fatty acids like oleic acid. The pathway involves a series of enzymatic reactions that shorten the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.



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Caption: Mitochondrial β -oxidation of 11Z-Octadecenoyl-CoA.



Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase, the enzyme that metabolizes **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA**, can be measured spectrophotometrically.

Principle: The oxidation of the 3-hydroxyacyl-CoA to the 3-ketoacyl-CoA is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Materials:

- (S)-3-Hydroxy-11Z-Octadecenoyl-CoA (substrate)
- NAD+
- Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate
- Buffer solution (e.g., Tris-HCl, pH 8.0)
- Spectrophotometer capable of reading at 340 nm

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing the buffer and NAD+.
- Substrate Addition: Add a known concentration of (S)-3-Hydroxy-11Z-Octadecenoyl-CoA.
- Enzyme Addition: Initiate the reaction by adding the enzyme source.
- Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature.
- Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

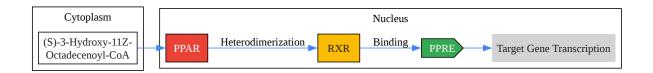
Potential Role in Cellular Signaling

While direct evidence is limited, the structural features of **(S)-3-Hydroxy-11Z-Octadecenoyl- CoA** suggest its potential involvement in cellular signaling, particularly through the activation of



nuclear receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives are known natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. Hydroxy fatty acids have been shown to activate PPARs. It is plausible that **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA**, or its corresponding free fatty acid, could act as a ligand for PPAR isoforms (PPAR α , PPAR α , PPAR α), thereby influencing the transcription of genes related to energy homeostasis.



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Caption: Putative PPAR activation by **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA**.

Conclusion

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a significant metabolite in fatty acid oxidation. While its primary role is well-established, its potential as a signaling molecule warrants further investigation. The provided synthesis protocol offers a viable route for obtaining this compound for research purposes, which will be crucial in elucidating its specific interactions with nuclear receptors and its broader physiological functions. A deeper understanding of this molecule could open new avenues for therapeutic interventions in metabolic disorders.

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